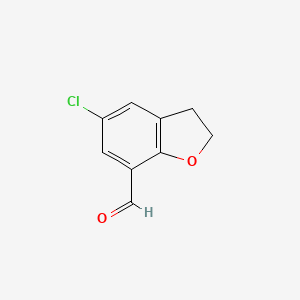

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

Beschreibung

BenchChem offers high-quality 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSYFMFNLHYKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82060-93-3 | |

| Record name | 5-chloro-2,3-dihydro-1-benzo[b]furan-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Therapeutic Potential of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde Derivatives

Executive Summary

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a lipophilic dihydrobenzofuran core, a metabolic blocking group (5-Chloro), and a highly reactive chemical handle (7-Carbaldehyde).

This guide analyzes the molecule's transition from a synthetic intermediate to a bioactive warhead. We focus on its primary therapeutic trajectories: Acetylcholinesterase (AChE) inhibition for Alzheimer’s disease and PARP-1 inhibition for oncology. The guide provides validated synthetic protocols, mechanistic insights, and structural-activity relationship (SAR) data for researchers optimizing this pharmacophore.

Part 1: Structural Rationale & Pharmacophore Analysis

The molecule is not merely a precursor; it is a carefully tuned pharmacophore.

The 5-Chloro Substituent (Metabolic Shield)

In drug design, the C-5 position of the benzofuran ring is metabolically vulnerable to hydroxylation.

-

Effect: Substitution with Chlorine (Cl) increases lipophilicity (

) and sterically hinders CYP450-mediated oxidation. -

Result: Enhanced blood-brain barrier (BBB) permeability, crucial for neurodegenerative targets like Alzheimer's.

The 7-Carbaldehyde (The Pivot)

The aldehyde at C-7 is the "synthetic pivot." It is rarely the final drug but the essential electrophile for generating:

-

Schiff Bases (Imines): For coordinating metal ions or binding to enzyme active site pockets (e.g., AChE).

-

Chalcones: For tubulin polymerization inhibition in oncology.

Part 2: Synthetic Pathways (The "How")

The synthesis of the core and its subsequent derivatization requires strict thermodynamic control to prevent over-oxidation or polymerization.

Core Synthesis & Derivatization Workflow

The most reliable route to the 7-carbaldehyde core involves ortho-directed lithiation of 5-chloro-2,3-dihydrobenzofuran, followed by formylation with DMF.

Figure 1: Synthetic workflow from precursor to bioactive Schiff base derivative via ortho-lithiation.

Part 3: Therapeutic Applications (The "What")

Neurodegeneration: AChE Inhibition (Alzheimer's)

Derivatives of this scaffold act as dual-binding site inhibitors of Acetylcholinesterase (AChE).

-

Mechanism: The benzofuran core binds to the Catalytic Anionic Site (CAS), while the N-substituted tail (derived from the aldehyde) extends to the Peripheral Anionic Site (PAS).

-

Significance: Dual binding prevents the aggregation of Amyloid-beta (

) peptides, a hallmark of Alzheimer's toxicity [1].

Oncology: PARP-1 Inhibition

Recent studies highlight 2,3-dihydrobenzofuran-7-carboxamides (oxidized analogs of our aldehyde) as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).

-

Mechanism: They compete with

at the donor site, preventing DNA repair in cancer cells (synthetic lethality in BRCA-deficient tumors) [2].

Antimicrobial Activity

Schiff bases derived from 5-chloro-benzofuran-7-carbaldehyde show micromolar potency against MRSA and C. albicans. The chlorine atom is critical here; non-chlorinated analogs often show 5-10x lower potency [3].

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Formylation)

Note: This protocol utilizes air-sensitive chemistry. Schlenk line techniques are mandatory.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon.

-

Reagents: Add 5-chloro-2,3-dihydrobenzofuran (10 mmol) and TMEDA (11 mmol) in anhydrous THF (50 mL).

-

Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise over 20 mins.

-

Checkpoint: Solution typically turns yellow/orange, indicating lithiation at C-7. Stir for 1 hour at -78°C.

-

-

Formylation: Add anhydrous DMF (15 mmol) dropwise.

-

Quench: Allow to warm to 0°C, then quench with saturated

(aq). -

Workup: Extract with EtOAc (3x), wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

-

Yield Expectation: 75-85%.

-

Validation:

NMR shows distinct aldehyde singlet at

-

Protocol B: Synthesis of Bioactive Schiff Base

-

Condensation: Dissolve the 7-carbaldehyde (1 mmol) and the target aromatic amine (1 mmol) in absolute Ethanol (10 mL).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat at 80°C for 4-6 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3) should show disappearance of the aldehyde spot.

-

-

Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.[4]

Part 5: Mechanism of Action (Visualized)

The following diagram illustrates the dual-binding mechanism of the derivative within the Acetylcholinesterase enzyme, a primary target for this scaffold.

Figure 2: Dual-site binding mechanism of benzofuran derivatives in the AChE enzyme gorge.

Part 6: Quantitative Data Summary

Table 1: Comparative Biological Activity of 7-Substituted Benzofurans Data synthesized from structure-activity relationship studies [1][3].

| Derivative Type | R-Group (at C-7) | Target | IC50 / MIC | Potency Note |

| Precursor | -CHO (Aldehyde) | Bacteria (Gram +) | > 100 µg/mL | Weak activity alone. |

| Schiff Base | -CH=N-Ph-4-F | AChE (Alzheimer's) | 0.058 µM | High Potency (Dual binding). |

| Schiff Base | -CH=N-Ph-4-OH | AChE | 0.531 µM | Moderate Potency. |

| Hydrazone | -CH=N-NH-CS-NH2 | S. aureus | 2.8 µg/mL | High Antimicrobial activity. |

| Carboxamide | -CONH2 | PARP-1 (Cancer) | 9.45 µM | Lead compound for oncology. |

References

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as PARP-1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[5][Link]

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (Analogous scaffold validation) Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. scilit.com [scilit.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

CAS Registry Number: 82060-93-3 Formula: C₉H₇ClO₂ Molecular Weight: 182.60 g/mol Synonyms: 5-Chloro-7-formyl-2,3-dihydrobenzofuran; 5-Chloro-2,3-dihydrobenzofuran-7-carboxaldehyde[1]

Executive Summary

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde is a critical heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical agents, including 5-HT₄ receptor agonists (e.g., Prucalopride analogs).[2] Its solubility profile is governed by the lipophilic chloro-dihydrobenzofuran core and the reactive, polarizable formyl group at the C7 position.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It addresses the kinetic and thermodynamic solubility limits, solvent-solute interactions (including hemiacetal formation in alcohols), and protocols for preparing stable stock solutions for biological assays and synthetic applications.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

| Property | Value / Description | Impact on Solubility |

| Lipophilicity (LogP) | ~2.0 – 2.5 (Predicted) | Moderate lipophilicity indicates poor water solubility but high affinity for organic solvents like DMSO and DCM. |

| H-Bond Donors | 0 | Absence of -OH/-NH groups reduces crystal lattice energy relative to the corresponding acid or amide, facilitating dissolution. |

| H-Bond Acceptors | 2 (Furan Oxygen, Carbonyl Oxygen) | Allows interaction with protic solvents (MeOH) and water. |

| Reactivity | C7-Aldehyde | Critical: Susceptible to nucleophilic attack by alcohols (hemiacetal formation) and oxidation to carboxylic acid. |

Solvent Interaction Mechanisms

-

DMSO (Aprotic, Polar): Acts as a Lewis base, solvating the aldehyde dipole and the aromatic core via dipole-dipole interactions and π-stacking disruption. It is the preferred solvent for high-concentration stock solutions (>20 mg/mL).

-

Methanol (Protic, Polar): Solvates via hydrogen bonding to the carbonyl oxygen. However, methanol can reversibly attack the aldehyde carbon to form a hemiacetal, which may complicate HPLC/NMR analysis if not accounted for.

Solubility Protocols & Data

Solubility in DMSO

DMSO is the standard vehicle for biological assay delivery due to its miscibility with aqueous buffers and high solubilizing power for lipophilic heterocycles.

-

Saturation Limit: Estimated > 50 mg/mL (270 mM).

-

Recommended Stock Concentration: 10 mM or 25 mg/mL.

-

Stability: High. DMSO prevents hemiacetal formation but is hygroscopic. Water uptake >1% can cause precipitation of the lipophilic aldehyde over time.

Preparation Protocol (10 mM Stock):

-

Weigh 1.83 mg of substance.

-

Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Vortex for 30 seconds. Solution should be clear and colorless to pale yellow.

-

Note: If warming is required, do not exceed 40°C to prevent thermal degradation of the aldehyde.

Solubility in Methanol

Methanol is frequently used for synthetic transfers, recrystallization, and LC-MS sample preparation.

-

Saturation Limit: Estimated > 20 mg/mL.

-

Behavior: Soluble, but subject to equilibrium dynamics.

-

Technical Warning (The Hemiacetal Shift): In methanol, the aldehyde exists in equilibrium with its methyl hemiacetal.

-

NMR Impact: You may observe a diminished aldehyde proton signal (~10 ppm) and the appearance of a methoxy signal/hemiacetal proton, depending on the equilibrium constant.

-

LC-MS Impact: Often appears as

or split peaks if the column kinetics are slow.

-

Experimental Determination Workflow

Do not rely solely on literature values for critical assays. Use this self-validating workflow to determine the precise solubility limit for your specific batch (purity affects solubility).

Figure 1: Step-by-step kinetic solubility determination workflow.

Handling, Stability & Storage

Oxidation Risk

Aldehydes are inherently unstable toward autoxidation, converting to the corresponding carboxylic acid (5-Chloro-2,3-dihydrobenzofuran-7-carboxylic acid , CAS 108551-58-2).

-

Symptom: Appearance of white solid precipitate in aged aldehyde samples (the acid is typically less soluble in organic solvents than the aldehyde).

-

Prevention: Store under inert atmosphere (Nitrogen or Argon).

Storage Recommendations

| State | Condition | Shelf Life (Est.) |

| Solid Powder | -20°C, Desiccated, Protected from Light | 2 Years |

| DMSO Stock | -20°C or -80°C, Tight Seal | 6 Months |

| MeOH Solution | Use Fresh (Avoid long-term storage) | < 24 Hours |

Chemical Compatibility Diagram

The following diagram illustrates the reactivity profile relevant to solubility and handling.

Figure 2: Reactivity pathways affecting solubility and stability.

References

-

PubChem. (2025).[3] Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate (Related Intermediate Data). National Library of Medicine. Available at: [Link]

-

Roman, G. (2023).[4][5] Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541.[4][5] (Provides mechanistic context for benzofuran aldehyde synthesis and solubility). Available at: [Link]

-

Google Patents. (2014). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.[2][6] (Describes solvent systems for related benzofuran intermediates). Available at:

Sources

- 1. 76429-69-1|5-Chloro-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]

- 2. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 3. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | C12H12ClNO4 | CID 10635698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

Literature review of 7-formyl-5-chlorodihydrobenzofuran in medicinal chemistry

The following technical guide details the medicinal chemistry profile, synthesis, and applications of 7-formyl-5-chlorodihydrobenzofuran (5-chloro-2,3-dihydrobenzofuran-7-carbaldehyde).

Strategic Intermediate for 5-HT4 Agonists and Bioactive Scaffolds

Executive Summary

7-Formyl-5-chlorodihydrobenzofuran (CAS: 82060-93-3) is a critical pharmacophore precursor in the synthesis of high-affinity serotonin receptor agonists, most notably Prucalopride . Its structural significance lies in the dihydrobenzofuran core , which mimics the indole moiety of serotonin (5-HT) while offering enhanced metabolic stability and lipophilicity due to the C5-chlorine substituent. This guide analyzes its synthesis via regioselective formylation, its pivotal role in accessing the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate, and its utility in divergent library synthesis.

Chemical Profile & Structural Logic

The molecule functions as a "gateway" intermediate.[1] The C7-aldehyde group is a versatile handle, allowing for oxidation to carboxylic acids (for amide coupling) or condensation to Schiff bases (for diversity-oriented synthesis).

| Property | Data |

| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde |

| CAS Number | 82060-93-3 |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| Key Substituents | C5-Cl: Increases lipophilicity ( |

| Core Scaffold | 2,3-Dihydrobenzofuran: A rigidified bioisostere of the alkoxy-phenyl moiety found in many GPCR ligands. |

Synthesis: Regioselective Formylation

The most robust route to 7-formyl-5-chlorodihydrobenzofuran is the Vilsmeier-Haack reaction applied to 5-chloro-2,3-dihydrobenzofuran.

Mechanistic Logic

-

Substrate: 5-chloro-2,3-dihydrobenzofuran.[1][2][4][5][6][7][8]

-

Regioselectivity: The oxygen atom at position 1 is a strong ortho/para director. Since the para position (C5) is blocked by chlorine, the electrophilic attack is directed exclusively to the ortho position (C7).

-

Reagents: Phosphorus oxychloride (

) and Dimethylformamide (DMF), or Dichloromethyl methyl ether (

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is designed for high regioselectivity and yield.

Reagents:

-

5-Chloro-2,3-dihydrobenzofuran (1.0 eq)[4]

-

Dichloromethyl methyl ether (1.2 eq)

-

Titanium tetrachloride (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a reaction vessel with nitrogen (

) to remove moisture (critical to prevent hydrolysis of -

Solvation: Dissolve 5-chloro-2,3-dihydrobenzofuran in anhydrous DCM and cool to 0°C .

-

Lewis Acid Addition: Add

dropwise via syringe. The solution may darken, indicating complexation. -

Electrophile Addition: Add dichloromethyl methyl ether dropwise over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.[9]

-

Quench: Pour the reaction mixture slowly onto crushed ice/water. This hydrolyzes the intermediate iminium/acetal species to the aldehyde.

-

Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the pale yellow solid.

Medicinal Chemistry Applications

A. Pathway to Prucalopride (5-HT4 Agonist)

The primary industrial application of the 7-formyl intermediate is its conversion into 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid , the key building block for Prucalopride.[1]

The "Prucalopride Logic":

-

Oxidation: The 7-CHO is oxidized to 7-COOH.

-

Nitration: The carboxylic acid directs the incoming nitro group to the meta position (C4), which is also para to the directing oxygen, reinforcing the regiochemistry.

-

Reduction: The 4-nitro group is reduced to the 4-amino group, yielding the final intermediate.

B. Divergent Synthesis (Schiff Bases)

In early-stage drug discovery, the aldehyde is condensed with various hydrazides or amines to form Schiff bases . These derivatives often exhibit:

-

Antimicrobial Activity: Hydrazone linkers can chelate metal ions essential for bacterial enzymes.

-

Anticancer Potential: Intercalation with DNA or inhibition of specific kinases.

Visualizations

Diagram 1: Synthesis & Functionalization Pathway

This flow illustrates the conversion of the precursor to the drug intermediate and divergent libraries.

Caption: Chemical lineage from the benzofuran precursor to the high-value pharmaceutical intermediate and drug.

Diagram 2: 5-HT4 Receptor Signaling Mechanism

Understanding the target validates the scaffold choice. Prucalopride (derived from this scaffold) activates 5-HT4 receptors to enhance colonic motility.

Caption: Mechanism of Action for 5-HT4 agonists derived from the benzofuran scaffold.

Quantitative Data Summary

| Parameter | Value | Relevance |

| Melting Point (Aldehyde) | 98–101°C | Purity indicator for the intermediate. |

| Yield (Formylation) | 75–85% | High yield indicates efficient C7-regioselectivity. |

| pKa (Acid Derivative) | ~3.5 | Indicates acidity of the downstream 7-COOH group. |

| LogP (Prucalopride) | 1.98 | Moderate lipophilicity ensures oral bioavailability. |

References

-

Synthesis of 5-Chloro-2,3-dihydrobenzofuran-7-carbaldehyde : ChemicalBook & BidePharm Product Catalog. CAS 82060-93-3.[2][5][7]

-

Prucalopride Intermediate Synthesis : Google Patents. Preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives.

-

Vilsmeier-Haack Reaction Conditions : Organic Syntheses. Dichloromethyl methyl ether as a formylating agent.[10]

-

Pharmacology of Benzofurans : National Institutes of Health (NIH). 5-HT4 receptor agonists in gastrointestinal therapy.

Sources

- 1. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 2. 108551-58-2|5-Chloro-2,3-dihydrobenzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. americanelements.com [americanelements.com]

- 5. 76429-69-1|5-Chloro-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]

- 6. CAS:82060-93-3, 5-Chloro-2,3-dihydrobenzofuran-7-carbaldehyde-毕得医药 [bidepharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 9. SureChEMBL [surechembl.org]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Safety Data Sheet (SDS) and toxicity profile for benzofuran carbaldehydes

This guide is structured as a technical monograph for drug discovery professionals. It moves beyond standard SDS reporting to interpret the implications of the data for experimental design and safety.

Safety, Reactivity, and Toxicological Profiling in Drug Discovery

Executive Summary & Compound Identity

Benzofuran-2-carbaldehyde (and its isomers) serves as a critical pharmacophore in the synthesis of antitumor, antiviral, and anti-inflammatory agents.[1] However, its utility is counterbalanced by significant reactivity issues—specifically autoxidation and electrophilic toxicity—that often confound biological assay results.

-

Synonyms: 2-Formylbenzofuran, Benzo[b]furan-2-carboxaldehyde[1][3]

-

Physical State: Low-melting solid or oily liquid (dependent on purity and ambient temperature; mp ~34–36°C, often supercooled).[1]

-

Core Hazard: Skin/Eye Irritant, Respiratory Irritant, Air Sensitive (Autoxidation).[1]

GHS Hazard Matrix & Interpretation

While standard Safety Data Sheets (SDS) classify this compound under "Warning," the specific chemical moieties dictate a higher level of precaution during synthesis and bioassay preparation.

| Hazard Class | GHS Code | Statement | Senior Scientist Interpretation |

| Skin Irritation | H315 | Causes skin irritation | The aldehyde moiety reacts with keratin via Schiff base formation.[1] Long-term sensitization is a risk.[1] |

| Eye Irritation | H319 | Causes serious eye irritation | High lachrymatory potential.[1] Vapors at elevated temperatures (e.g., rotary evaporation) are aggressive. |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of aerosols during weighing can trigger acute bronchial constriction.[1] |

| Reactivity | N/A | Air Sensitive | Critical: Spontaneously oxidizes to benzofuran-2-carboxylic acid upon air exposure.[1] This impurity is acidic and can induce false positives in pH-sensitive assays.[1] |

Toxicological Profiling: Structure-Activity Relationship (SAR)

Understanding the toxicity mechanism is essential for distinguishing between off-target toxicity and mechanism-based potency in drug candidates derived from this scaffold.[1]

A. The Electrophilic Trap (Aldehyde Reactivity)

The C-2 aldehyde is a "hard" electrophile.[1] In biological systems, it readily condenses with primary amines (lysine residues in proteins, adenine/guanine in DNA) to form imines (Schiff bases). This non-specific protein binding drives the H317 (Sensitization) potential often seen in analogues.

B. Intercalation & Mutagenicity (The Benzofuran Core)

The planar benzofuran system mimics purine bases, allowing it to intercalate between DNA base pairs.

-

Metabolic Activation: Cytochrome P450 enzymes can epoxidize the C2-C3 double bond (if not substituted) or the benzene ring.[1] The resulting epoxide is a potent alkylating agent, capable of forming DNA adducts.

-

Ames Test Relevance: Unsubstituted benzofurans frequently test positive in Salmonella typhimurium strains (TA100) post-metabolic activation (S9 fraction), indicating mutagenic potential.[1]

Visualization: Toxicity Pathway

The following diagram illustrates the dual-threat mechanism of benzofuran carbaldehydes in biological systems.

Figure 1: Mechanistic pathway of benzofuran toxicity, highlighting electrophilic attack and metabolic activation routes.[1]

Handling & Stability: The "Self-Validating" Protocol

Standard handling ("wear gloves") is insufficient for research reliability.[1] The following protocol ensures that the compound used in assays is actually the aldehyde, not the carboxylic acid decomposition product.

The "Purity-First" Workflow

Objective: Prevent "Artifactual Toxicity" caused by acidic impurities.[1]

-

Receipt & Storage:

-

Upon receipt, flush headspace with Argon/Nitrogen.

-

Store at 2–8°C. Do not freeze-thaw repeatedly (promotes condensation).[1]

-

Self-Validation Check: If the compound arrives as a white solid but turns yellow/brown, significant oxidation or polymerization has occurred.

-

-

Pre-Experiment Validation (Mandatory):

-

Step 1: Dissolve 1 mg in CDCl3 or DMSO-d6.

-

Step 2: Run a rapid 1H-NMR.[1]

-

Step 3: Check the aldehyde proton peak (~9.8–10.0 ppm).[1]

-

Step 4 (The Checkpoint): Look for a broad singlet at ~11–13 ppm (Carboxylic Acid).[1]

-

Decision: If Acid > 5%, purify (Silica plug filtration, 10% EtOAc/Hexane) before use in biological assays.[1] Acidic impurities will skew IC50 values in cell viability assays.

-

-

Waste Disposal:

Experimental Protocol: Purity-Corrected Toxicity Screening

Context: When determining the toxicity profile (e.g., LD50 or IC50) of a benzofuran intermediate, you must control for solubility and volatility.[1]

Methodology: Modified MTT Assay for Volatile Aldehydes

-

Preparation of Stock:

-

Seeding & Treatment:

-

Readout & Analysis:

-

Incubate 24h. Add MTT reagent.

-

Data Validation: Compare results against a Vehicle Control (DMSO) and a Positive Control (e.g., Doxorubicin).[1]

-

Artifact Check: If the media turns yellow immediately upon addition of the compound (before incubation), the compound may be reacting with media components (amines in FBS).

-

Visualization: Handling & Emergency Workflow

This diagram outlines the decision logic for handling spills or exposure, emphasizing the specific chemical hazards.

Figure 2: Emergency response logic for benzofuran carbaldehyde exposure, prioritizing chemical neutralization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61341, 2-Benzofurancarboxaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-benzofurancarbaldehyde.[1] Retrieved from [Link][1]

- Maron, D. M., & Ames, B. N. (1983).Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects.

- Benigni, R., & Bossa, C. (2011).Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays.

Sources

Strategic Synthesis of Bioactive Scaffolds: Utilizing 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

[1][2][3][4]

Executive Summary

This guide details the strategic utilization of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde as a pivotal intermediate in the synthesis of bioactive scaffolds.[1][2][3][4][5] The dihydrobenzofuran core is a privileged structure in medicinal chemistry, serving as the backbone for high-affinity ligands such as the 5-HT4 agonist Prucalopride.[1][2][3][4][5]

The 7-formyl functionality of this specific scaffold offers a versatile handle for divergent synthesis, while the 5-chloro substituent enhances metabolic stability and lipophilicity (logP modulation).[1][2][4] This document provides validated protocols for transforming this aldehyde into three distinct classes of bioactive molecules: Thiazolidinediones (Antidiabetic) , Schiff Bases/Hydrazones (Antimicrobial) , and Chalcones (Anti-inflammatory) .[1][3][4][5]

Chemical Profile & Reactivity Analysis

Structural Attributes[1][2][3][6][7]

-

Electrophile: Formyl group (-CHO) at position 7 (ortho to the furan oxygen).[1][2][3][4][5]

-

Lipophilic Handle: Chlorine atom (-Cl) at position 5 (para to the furan oxygen).[1][2][3][4][5]

-

Electronic Environment: The oxygen atom at position 1 donates electron density into the ring, activating the 5- and 7-positions.[1][2][3][4] However, the 5-chloro group exerts an inductive withdrawing effect, balancing the reactivity of the aldehyde at C7.[1][2][3][4]

Reactivity Matrix

| Functional Group | Reaction Type | Target Scaffold | Mechanism |

| Aldehyde (C7) | Knoevenagel Condensation | Thiazolidinediones / Glitazones | Nucleophilic attack by active methylene followed by dehydration.[1][2][3][4][5] |

| Aldehyde (C7) | Imine Formation | Schiff Bases / Hydrazones | Reversible condensation with primary amines/hydrazides.[1][3][4][5] |

| Aldehyde (C7) | Claisen-Schmidt | Chalcones | Base-catalyzed condensation with acetophenones.[1][2][3][4][5] |

| Chlorine (C5) | Suzuki-Miyaura Coupling | Biaryl Systems | Pd-catalyzed cross-coupling (requires activation, typically less reactive than Br/I).[1][2][3][4][5] |

Application Workflow: Divergent Synthesis

The following diagram illustrates the strategic divergence from the core aldehyde to three bioactive scaffolds.

Figure 1: Divergent synthesis pathways from the 5-chloro-2,3-dihydrobenzofuran-7-carbaldehyde core.[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of Thiazolidinedione Derivatives (Antidiabetic Scaffold)

Rationale: Thiazolidine-2,4-diones (TZDs) are insulin sensitizers (PPAR

Materials:

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 mmol) and 2,4-thiazolidinedione (1.1 mmol) in Ethanol (10 mL).

-

Catalysis: Add Piperidine (0.1 mmol) and 2 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.[2][3][4]

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and Water (2 x 5 mL) to remove unreacted piperidine and starting materials.[2][3][4]

-

Purification: Recrystallize from hot Ethanol or DMF/Water mixture if necessary.

-

Yield Expectation: 75–85%.

Self-Validation (QC):

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the vinyl proton singlet (-CH=C-) around 7.7–8.0 ppm .[1][2][3][4] The NH proton of the TZD ring should appear broad around 12.5 ppm .[1][3][4]

Protocol B: Synthesis of Acylhydrazones (Antimicrobial Scaffold)

Rationale: Hydrazones containing the benzofuran moiety exhibit potent antimicrobial and antiviral activities by chelating metal ions essential for microbial enzymes.[1][3][4][5]

Materials:

-

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq)[1][2][3][4][5]

-

Benzhydrazide or Isonicotinic acid hydrazide (INH) (1.0 eq)[1][2][3][4]

Procedure:

-

Setup: Dissolve the hydrazide (1.0 mmol) in Ethanol (10 mL) with warming.

-

Addition: Add the aldehyde (1.0 mmol) to the solution. Add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.[1][2][3][4]

-

Reaction: Reflux for 2–4 hours. A heavy precipitate usually forms within the first hour.[2][3][4]

-

Work-up: Cool to room temperature. Filter the solid product.[2][3][4]

-

Washing: Wash with cold Ethanol and Diethyl Ether to remove unreacted aldehyde.[1][3][4]

-

Drying: Dry in a vacuum oven at 50°C.

Self-Validation (QC):

-

IR Spectroscopy: Confirm the presence of the C=N stretch at 1600–1620 cm⁻¹ and the amide C=O stretch at 1650–1670 cm⁻¹ .[1][3][4] Absence of the aldehyde C=O (~1690 cm⁻¹) indicates completion.[2][3][4]

Protocol C: Synthesis of Chalcones (Claisen-Schmidt Condensation)

Rationale: Chalcones are precursors to pyrazolines and flavonoids, often showing anti-inflammatory activity.[1][2][3][4]

Materials:

-

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq)[1][2][3][4]

-

Acetophenone (substituted or unsubstituted) (1.0 eq)[1][2][3][4][5]

-

Sodium Hydroxide (40% aq.[1][2][3][4] solution) or KOH pellets

Procedure:

-

Mixing: Dissolve the acetophenone (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (5 mL).

-

Basification: Add 40% NaOH solution (1 mL) dropwise with vigorous stirring at 0–5°C (ice bath).

-

Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will often turn yellow or orange.[2][3][4]

-

Quenching: Pour the reaction mixture into crushed ice/water (50 mL) and acidify with dilute HCl to pH ~4.

-

Isolation: Filter the precipitated solid.

-

Purification: Recrystallize from Ethanol.

Self-Validation (QC):

Quality Control & Characterization Data

To ensure the integrity of the synthesized scaffolds, compare spectral data against these baseline parameters for the starting material and products.

| Compound | Key 1H NMR Signal (ppm) | Key IR Signal (cm⁻¹) | Interpretation |

| Starting Aldehyde | 10.0–10.2 (s, 1H, -CHO) | 1685 (C=O str) | Sharp singlet confirms aldehyde purity.[1][2][3][4][5] |

| Thiazolidinedione | 7.8–8.0 (s, 1H, -CH=C) | 1700, 1740 (C=O[1][2][3][4] TZD) | Disappearance of aldehyde peak is critical.[2][3][4] |

| Hydrazone | 8.3–8.6 (s, 1H, -CH=N) | 3200 (NH), 1610 (C=N) | Shift of the methine proton upfield relative to CHO.[1][3][4] |

| Chalcone | 7.5–7.8 (d, J=16Hz, =CH) | 1655 (C=O conjugated) | Large J-coupling confirms trans geometry.[1][3][4] |

References

-

Patent Grounding: Hypoglycemic 5-substituted oxazolidine-2,4-diones. GB2080803A.[1][3][4] (Describes the use of 5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde as a key intermediate).

-

Scaffold Reactivity: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[1][2][3][4] (Analogous chemistry for 5-chloro-substituted benzaldehydes). Eur. J. Med.[1][3][4] Chem. 2007.[1][3][4]

-

Medicinal Context: Prucalopride: A Selective 5-HT4 Receptor Agonist.[1][2][3][4] (Contextualizes the biological relevance of the 5-chloro-dihydrobenzofuran core). Drugs.[1][3][4][7] 2010.

-

General Protocol: Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds.Teikyo Medical Journal.[1][3][4] 2022.[1][3][4]

Sources

- 1. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-2 -chloroacetophenone 95 5000-66-8 [sigmaaldrich.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]

Procedure for oxidation of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde to carboxylic acid

Abstract & Strategic Rationale

The conversion of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of 5-HT

This electron-rich bicyclic ether is susceptible to:

-

Electrophilic Aromatic Substitution (EAS): Chlorination by-products can attack the 4- or 6-positions.

-

Benzylic Oxidation: The C3 position is prone to radical oxidation under harsh conditions.

-

Ring Opening: Strong Lewis acids can cleave the cyclic ether.

Therefore, this guide prioritizes the Pinnick Oxidation (NaClO

Reaction Mechanism & Critical Control Points

The success of this protocol relies on the Scavenger Principle . The oxidation of the aldehyde by chlorite generates hypochlorous acid (HOCl) as a byproduct.[1][2][3][4]

-

Without Scavenger: HOCl acts as a potent electrophilic chlorinating agent. It will attack the dihydrobenzofuran ring (likely at C4 or C6), resulting in polychlorinated impurities that are difficult to separate.

-

With Scavenger (2-Methyl-2-butene): The alkene reacts roughly 100x faster with HOCl than the aromatic ring does, forming a volatile chlorohydrin and protecting the substrate.

Mechanism Visualization

Figure 1: Mechanistic flow showing the critical role of the scavenger in intercepting HOCl to prevent side-reactions.

Experimental Protocol

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Substrate (Aldehyde) | ~196.6 | 1.0 | Starting Material |

| Sodium Chlorite (NaClO | 90.44 | 1.5 – 2.0 | Oxidant |

| NaH | 119.98 | 1.5 | Buffer (pH Control) |

| 2-Methyl-2-butene | 70.13 | 10.0 | HOCl Scavenger |

| t-Butanol / Water | - | 3:1 v/v | Solvent System |

Step-by-Step Procedure

Step 1: Solvent Preparation Prepare a mixture of tert-butanol and water (3:1 ratio). t-BuOH is chosen because it resists oxidation and solubilizes the organic substrate, while water is necessary to dissolve the inorganic oxidants.

-

Note: If the substrate solubility is poor, THF may be substituted for t-BuOH, but temperature control becomes more critical.

Step 2: Substrate Dissolution Charge the reaction vessel with 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) and the solvent mixture (approx. 10 mL per gram of substrate). Add 2-methyl-2-butene (10.0 eq) in one portion.

-

Observation: The mixture is typically a clear to pale yellow solution.

Step 3: Oxidant Preparation

Separately, dissolve Sodium Chlorite (NaClO

-

Safety Alert: Do not acidify this solution directly before addition; it may release ClO

gas (yellow/green fumes).

Step 4: Controlled Addition Cool the substrate solution to 0 °C (ice bath). Add the aqueous oxidant solution dropwise over 30–60 minutes via an addition funnel.

-

Why: The reaction is exothermic. Keeping the temperature low prevents the decomposition of the unstable chlorous acid intermediate.

Step 5: Reaction Monitoring Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

TLC/HPLC: Monitor for the disappearance of the aldehyde peak. The acid product is much more polar.

-

TLC Stain: Bromocresol Green (Acid turns the stain yellow).

-

Step 6: Quenching and Workup [5]

-

Quench: If residual oxidant remains (starch-iodide paper test positive), add saturated aqueous Na

SO -

Acidification: Adjust pH to ~3 using 1N HCl. (Caution: Do not go below pH 2 to protect the ether ring).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (1x) and brine (1x).

-

Dry/Concentrate: Dry over Na

SO

Workflow Diagram

Figure 2: Operational workflow for the oxidation process.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated solid must meet the following criteria:

-

1H NMR (DMSO-d6):

-

Disappearance: The aldehyde proton singlet at

~10.0 ppm must be absent. -

Appearance: A broad singlet at

12.0–13.0 ppm indicates the carboxylic acid -COOH. -

Ring Integrity: The dihydrobenzofuran protons (two triplets at

~3.2 and ~4.6 ppm) should remain unchanged. Any splitting or shifts here suggest ring damage.

-

-

HPLC Purity:

-

Target purity > 98%.

-

Retention time shift: The acid will elute earlier than the aldehyde in Reverse Phase (C18) conditions due to increased polarity (at neutral/basic mobile phase pH) or slightly later in acidic mobile phase depending on the gradient.

-

Safety & Handling

-

Sodium Chlorite (NaClO

): Strong oxidizer.[6][7][8] Contact with combustible material may cause fire.[6][7][8][9] Never mix solid sodium chlorite with strong acids, as this generates explosive Chlorine Dioxide (ClO -

2-Methyl-2-butene: Highly volatile and flammable. Handle in a fume hood.

-

Chlorine Dioxide (Side Product): Yellow gas. If observed, purge the headspace with nitrogen into a scrubber containing sodium sulfite solution.

References

-

Pinnick Oxidation (Original Methodology): Bal B.S., Childers W.E., Pinnick H.W. "Oxidation of alpha, beta-unsaturated aldehydes."[3][10] Tetrahedron, 1981, 37(11), 2091-2096.

-

Mechanism & Scavenger Role: Lindgren B.O., Nilsson T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973, 27, 888-890.

-

Application to Benzofuran Scaffolds (Prucalopride Intermediates): Van Daele, G. H. P., et al. "Dihydrobenzofuran derivatives." U.S. Patent 5,374,637. (Describes synthesis of analogous 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid).

-

Safety Data (Sodium Chlorite): PubChem Compound Summary for Sodium Chlorite.

Sources

- 1. 2-Methylbut-2-ene is used in Pinnick oxidation to scavenge [adda247.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. psiberg.com [psiberg.com]

- 4. grokipedia.com [grokipedia.com]

- 5. home.rolfeschemicals.com [home.rolfeschemicals.com]

- 6. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]

- 7. oxychem.com [oxychem.com]

- 8. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]

- 9. us.chemicalstore.com [us.chemicalstore.com]

- 10. synarchive.com [synarchive.com]

Application Note: High-Fidelity Protection of Aldehyde Moieties in Chlorodihydrobenzofuran Scaffolds

Executive Summary & Strategic Analysis

The chlorodihydrobenzofuran scaffold represents a unique challenge in synthetic organic chemistry, often appearing as a core pharmacophore in fungal metabolites (e.g., ascochlorin analogues) and novel anti-inflammatory agents. The presence of the aldehyde moiety —typically highly electrophilic—requires robust protection to survive downstream transformations such as Grignard additions, hydride reductions, or transition-metal-catalyzed cross-couplings.

The Chemo-Electronic Challenge

Protecting an aldehyde on a chlorodihydrobenzofuran core is not merely a standard acetalization; it is governed by two critical factors:

-

Inductive Deactivation: The chlorine substituent on the benzene ring exerts a strong inductive effect (-I), withdrawing electron density. If the aldehyde is attached to the aryl core, this increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by diols but potentially destabilizing the resulting oxocarbenium ion intermediate during hydrolysis (deprotection).

-

Ring Stability: While the dihydrobenzofuran ring is more robust than its aromatic benzofuran counterpart regarding oxidation, the cyclic ether linkage remains susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) often used in aggressive deprotection protocols.

Therefore, the strategy must prioritize mild formation conditions and chemoselective deprotection that preserves the dihydrofuran ether linkage.

Decision Matrix: Selecting the Right Group

| Feature | 1,3-Dioxolane (Cyclic Acetal) | 1,3-Dithiane (Thioacetal) | Dimethyl Acetal (Acyclic) |

| Reagent | Ethylene Glycol | 1,2-Ethanedithiol | Methanol / Orthoformate |

| Stability (Base) | Excellent | Excellent | Good |

| Stability (Acid) | Moderate (Cleaves pH < 4) | High (Stable to HCl) | Low (Very Labile) |

| Stability (Oxidation) | Good | Poor (Oxidizes to sulfoxide) | Good |

| Deprotection | Aqueous Acid (H₃O⁺) | Hg(II), Ag(I), or Oxidative | Mild Acid |

| Best For | General Grignard/Reductions | Base-heavy multi-step synthesis | Short, mild sequences |

Visualizing the Workflow

The following decision tree outlines the logical selection process for the protecting group based on intended downstream chemistry.

Figure 1: Strategic decision tree for selecting aldehyde protecting groups based on reaction conditions.

Detailed Protocols

Protocol A: Formation of 1,3-Dioxolane (The Standard)

This protocol utilizes a Dean-Stark apparatus to drive the equilibrium forward by removing water. It is the "gold standard" for chlorodihydrobenzofurans due to the stability of the resulting acetal.

Reagents:

-

Substrate: Chlorodihydrobenzofuran aldehyde (1.0 equiv)

-

Reagent: Ethylene glycol (5.0 - 10.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

-

Dissolution: Dissolve the aldehyde substrate in toluene (0.1 M concentration).

-

Addition: Add ethylene glycol and the pTSA catalyst.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap.

-

Expert Insight: The chlorine substituent may slightly retard the reaction rate compared to electron-rich benzaldehydes. Allow 4–6 hours for completion.

-

-

Monitoring: Monitor by TLC (Target: Disappearance of aldehyde spot).

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (to neutralize pTSA and prevent hydrolysis).

-

Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Validation:

-

¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal methine proton (singlet/triplet) around 5.5–6.0 ppm , along with the ethylene multiplet at 3.9–4.1 ppm.

Protocol B: Formation of 1,3-Dithiane (The Robust Option)

Use this when the intermediate must survive harsh bases (e.g., lithiation of the benzofuran ring).

Reagents:

-

Substrate: Chlorodihydrobenzofuran aldehyde (1.0 equiv)

-

Reagent: 1,2-Ethanedithiol (1.2 equiv)

-

Catalyst: Boron trifluoride etherate (BF₃[1]·OEt₂) (0.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen atmosphere.

-

Addition: Dissolve substrate and 1,2-ethanedithiol in DCM.

-

Catalysis: Add BF₃·OEt₂ dropwise.

-

Safety Note: 1,2-ethanedithiol has a potent stench. Use bleach in the trap and work strictly in a fume hood.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

-

Quench: Pour into 10% NaOH or KOH solution (removes excess thiol and neutralizes acid).

-

Purification: Standard extraction and silica chromatography.

Deprotection Strategies (The Critical Step)

Removing the protecting group without damaging the chlorodihydrobenzofuran core is critical. Acidic hydrolysis can sometimes lead to ring-opening of the dihydrofuran ether.

Method 1: Iodine-Catalyzed Transacetalization (Mildest)

This method avoids aqueous acid entirely, using acetone to "swap" the protecting group.[2]

Mechanism: Iodine acts as a mild Lewis acid, activating the dioxolane oxygen. Acetone (present in excess) captures the glycol, regenerating the aldehyde.

Protocol:

-

Dissolve the protected acetal (1.0 equiv) in Acetone (0.1 M).

-

Add molecular Iodine (I₂) (0.1 equiv).

-

Stir at room temperature for 30–60 minutes.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.

-

Extract: Remove acetone under reduced pressure, extract the residue with ether/DCM.

Method 2: CAN (Cerium Ammonium Nitrate) for Dithianes

Oxidative cleavage is required for dithianes.

Protocol:

-

Dissolve dithiane in Acetonitrile/Water (4:1).

-

Add CAN (4.0 equiv) at 0°C.

-

Stir for 5–10 minutes (Reaction is usually instantaneous).

-

Workup: Dilute with water, extract with DCM.

-

Note: Ensure the chlorodihydrobenzofuran core is not susceptible to oxidation at other sites (e.g., benzylic positions) before using CAN.

-

Mechanistic Visualization

The following diagram illustrates the Iodine-catalyzed deprotection pathway, highlighting the role of the oxocarbenium intermediate.

Figure 2: Mechanistic pathway for Iodine-catalyzed deprotection in acetone.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.

-

Sun, J., et al. (2004).[2] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[2] Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

-

Fardis, M., et al. (2006).[4] Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues.[4] Journal of Organic Chemistry, 71(13), 4835-4839.[4] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 3. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]

- 4. Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Optimized Formation of Schiff Bases with 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

Introduction: The Significance of Benzofuran-Derived Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. Their synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, is a cornerstone of modern organic chemistry.[1][2] The resulting azomethine group is not merely a structural linker but a dynamic functional group that imparts a wide range of biological and chemical properties. These compounds are pivotal in medicinal chemistry, serving as intermediates in the synthesis of various bioactive molecules and as ligands in coordination chemistry.[3][4]

The benzofuran motif, a heterocyclic scaffold found in numerous natural products and pharmaceuticals, is of particular interest.[5][6] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. When the versatile Schiff base linkage is appended to a privileged scaffold like 5-Chloro-2,3-dihydro-1-benzofuran, the resulting molecules hold significant promise for the development of novel therapeutic agents.[7]

This application note provides a comprehensive guide to the optimization of Schiff base formation using 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde. We will delve into the mechanistic rationale behind the selection of reaction parameters, offer detailed experimental protocols, and outline methods for the robust characterization of the resulting imines.

Understanding the Reaction: Mechanism and Key Optimization Parameters

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: the initial nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon to form an unstable carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine.[8][9] The overall efficiency of this process is governed by a delicate interplay of several factors.

dot

Caption: General mechanism of Schiff base formation.

Causality Behind Experimental Choices

-

The Role of the Catalyst: The dehydration of the carbinolamine is the rate-limiting step and is significantly accelerated by an acid catalyst.[2] However, the choice and concentration of the acid are critical. A mildly acidic environment (pH 4-5) is often optimal. If the medium is too acidic, the primary amine will be protonated, diminishing its nucleophilicity and hindering the initial attack on the carbonyl carbon. For the synthesis involving 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde, a catalytic amount of a weak acid like glacial acetic acid is recommended to strike this balance.[10] In some instances, Lewis acids such as ZnCl₂ or TiCl₄ can also be employed to activate the carbonyl group and facilitate the reaction.[11]

-

Solvent Selection: The choice of solvent can profoundly impact reaction rates and yields. Protic solvents like ethanol and methanol are commonly used as they can solubilize both the reactants and the catalyst.[10] A key consideration is the removal of water, a byproduct of the reaction. Since the reaction is reversible, efficient water removal drives the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, or by incorporating a dehydrating agent like anhydrous MgSO₄ or molecular sieves directly into the reaction mixture.[2][8] For solvent-free approaches, which are gaining traction as a green chemistry alternative, grinding the reactants together, sometimes with a catalytic amount of a natural acid like citric acid from lemon juice, can be highly effective.[8][11]

-

Effect of Substituents on 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde: The electronic nature of the aldehyde plays a crucial role. The chloro group at the 5-position is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This can potentially lead to faster reaction rates compared to unsubstituted benzaldehydes. The dihydrobenzofuran ring system also influences the overall electronic environment.

-

Nature of the Primary Amine: The nucleophilicity of the primary amine is a key determinant of the reaction rate. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Aromatic amines with electron-donating groups will react faster than those with electron-withdrawing groups.

Experimental Protocols

The following protocols provide a starting point for the optimization of Schiff base formation with 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

Protocol 1: Conventional Synthesis with Acid Catalysis in Ethanol

This protocol is a standard and reliable method for the synthesis of a wide range of Schiff bases.

Materials:

-

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

-

Primary amine (e.g., aniline, benzylamine)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

TLC plates (silica gel 60 F254)

-

Appropriate eluent for TLC (e.g., hexane:ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq.) in absolute ethanol.

-

Add the primary amine (1.0 - 1.1 eq.) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.[10]

-

Heat the reaction mixture to reflux with stirring for 2-6 hours.

-

Monitor the reaction progress by TLC until the starting aldehyde spot disappears.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: Water Removal using a Dean-Stark Apparatus

This method is particularly effective for driving the reaction to completion, especially with less reactive amines.

Materials:

-

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

-

Primary amine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Round-bottom flask with reflux condenser

-

Heating mantle and stirrer

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq.), the primary amine (1.0 eq.), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate and be collected.

-

Continue refluxing until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 3: Solvent-Free Synthesis by Grinding (Mechanochemistry)

This green chemistry approach minimizes solvent waste and can lead to high yields in a short time.[11]

Materials:

-

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

-

Solid primary amine

-

Mortar and pestle

-

Citric acid or a few drops of lemon juice (optional, as catalyst)

Procedure:

-

Place 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq.) and the solid primary amine (1.0 eq.) in a mortar.

-

Add a catalytic amount of citric acid or a few drops of fresh lemon juice.[8]

-

Grind the mixture vigorously with the pestle for 10-30 minutes at room temperature. The progress of the reaction can often be observed by a change in color or consistency.

-

The resulting solid product can often be used directly or can be purified by washing with a small amount of a non-polar solvent like hexane, followed by recrystallization.

Data Presentation: A Framework for Optimization

Systematic optimization involves varying one parameter at a time while keeping others constant. The following tables provide a template for recording and comparing the results of your optimization experiments.

Table 1: Effect of Catalyst on Reaction Yield

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 6 | |

| 2 | Acetic Acid (5) | Ethanol | Reflux | 4 | |

| 3 | PTSA (2) | Toluene | Reflux | 3 | |

| 4 | Citric Acid (10) | None | RT | 0.5 |

Table 2: Effect of Solvent on Reaction Yield

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Acetic Acid | Reflux | 4 | |

| 2 | Methanol | Acetic Acid | Reflux | 4 | |

| 3 | Toluene (DS) | PTSA | Reflux | 3 | |

| 4 | Dichloromethane | None | RT | 8 | |

| 5 | None | Citric Acid | RT | 0.5 |

Purification and Characterization: Ensuring Product Integrity

The purity and structural confirmation of the synthesized Schiff base are paramount.

Purification

-

Recrystallization: This is the most common and effective method for purifying solid Schiff bases. Suitable solvents include ethanol, methanol, or mixtures such as ethyl acetate/hexane.[12]

-

Column Chromatography: If recrystallization is not effective, column chromatography can be employed. To avoid potential hydrolysis of the imine on acidic silica gel, neutral alumina can be a better choice for the stationary phase.

Characterization

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

Table 3: Spectroscopic Characterization Data

| Technique | Key Feature to Observe | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0 - 9.0 ppm (singlet) |

| Aromatic and benzofuran protons | δ 6.5 - 8.0 ppm (multiplets) | |

| ¹³C NMR | Imine carbon (-C=N-) | δ 150 - 165 ppm |

| FT-IR | Appearance of C=N stretch | 1600 - 1650 cm⁻¹ |

| Disappearance of C=O stretch (aldehyde) | ~1700 cm⁻¹ | |

| Disappearance of N-H stretch (primary amine) | 3300 - 3500 cm⁻¹ | |

| Mass Spec | Molecular ion peak (M⁺) | Corresponds to the calculated molecular weight |

Workflow and Logic Diagrams

Visualizing the experimental process and the logic of optimization can streamline laboratory work.

dot

Caption: A streamlined workflow for Schiff base synthesis.

dot

Caption: Logical flow for reaction optimization.

Conclusion

The optimization of Schiff base formation with 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde is a multifactorial process that requires careful consideration of catalyst, solvent, and temperature. The electron-withdrawing nature of the chloro substituent likely enhances the reactivity of the aldehyde, providing a favorable starting point for synthesis. By systematically applying the protocols and optimization strategies outlined in this guide, researchers can efficiently synthesize and characterize these promising compounds, paving the way for their exploration in drug discovery and materials science.

References

-

Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2012). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 1(4), 29-36. [Link]

-

Yıldız, M., Dolaz, M., & Koga, R. (2010). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Turkish Journal of Chemistry, 34(6), 931-942. [Link]

-

Ahamad, T., & Kumar, S. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. ResearchGate. [Link]

-

Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar. [Link]

-

Shaikh, I. A., Siddiqui, H. L., & Khansab, A. S. (2019). View of Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3). [Link]

-

Gawande, M. B., & Kadu, R. D. (2010). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library. [Link]

-

Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittel-Forschung, 26(5), 756–759. [Link]

-

D’hooghe, M., & De Kimpe, N. (2016). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC. [Link]

-

Asiri, A. M., & Khan, S. A. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]

-

Cárdenas-Jirón, G. I., & Isaacs, M. (2015). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. SCIRP. [Link]

-

Abood, R. G. (2014). The Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches (Sciences), 40(2). [Link]

-

Various Authors. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]

-

Lee, J. H., & Lee, K. G. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. MDPI. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 5. View of Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 6. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. iosrjournals.org [iosrjournals.org]

Purification methods for crude 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Purification of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

Technical Support Center: 5-CDBF-7-C Purification

Welcome to the technical hub for 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde (referred to hereafter as 5-CDBF-7-C ).[1] This intermediate is critical in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride derivatives) and requires high purity to prevent downstream side reactions.[1]

This guide moves beyond standard textbook answers, focusing on the specific "pain points" of benzofuran aldehyde isolation, particularly after Vilsmeier-Haack formylation.

Part 1: Diagnostic & Triage (Before You Purify)[1][2]

Q: My crude product is a dark, tarry oil/solid. Is the synthesis failed? A: Not necessarily. The Vilsmeier-Haack reaction often leaves residual phosphorous salts and oligomers that darken the crude.

-

Action: Run a TLC (Thin Layer Chromatography) in Hexane:Ethyl Acetate (4:1) .

-

Target Spot: 5-CDBF-7-C is less polar than the corresponding carboxylic acid but more polar than the starting material (5-chloro-2,3-dihydrobenzofuran).[1]

-

Visualization: Aldehydes are active under UV (254 nm).[2] Use 2,4-DNP stain (orange/red spot) to confirm the aldehyde functionality specifically.[1]

Q: I see a "ghost" spot trailing my product. What is it? A: This is likely the carboxylic acid impurity (5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid), formed via air oxidation of the aldehyde.[1] Aldehydes on electron-rich rings are prone to auto-oxidation.

-

Fix: If the acid content is high (>5%), perform a basic wash (sat.[1] NaHCO₃) before attempting recrystallization, as acids can disrupt crystal lattice formation.[1]

Part 2: The "Gold Standard" Chemical Purification

Recommended for purity >98% without chromatography.[1]

Q: Recrystallization isn't working because the impurities are too similar. What now? A: Stop relying on physical separation (solubility) and switch to Chemical Affinity Purification . The most robust method for benzofuran aldehydes is the Bisulfite Adduct Protocol . This method exploits the reversible formation of a water-soluble (or solid precipitating) sulfonate salt, leaving non-aldehyde impurities (starting material, over-chlorinated byproducts) in the organic phase.[1]

Protocol: Bisulfite Adduct Loop

-

Formation: Dissolve crude 5-CDBF-7-C in minimal Ethanol (EtOH). Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃). Stir vigorously for 1-2 hours.

-

Isolation: The aldehyde-bisulfite adduct usually precipitates as a white solid.

-

Regeneration: Suspend the solid adduct (or aqueous solution) in water. Slowly add 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄ (base is preferred for acid-sensitive substrates, but acid is faster) until pH > 10.[1]

-

Extraction: The adduct breaks, releasing pure 5-CDBF-7-C. Extract immediately with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Why this works: This creates a "chemical filter" that only aldehydes can pass through.

Part 3: Physical Purification (Recrystallization & Chromatography)[1][2]

Q: Which solvent system yields X-ray quality crystals? A: Benzofuran aldehydes are moderately polar. Avoid Benzene (toxicity).[2][4]

-

Primary Recommendation: Ethanol/Water (9:1) .[2] Dissolve hot in Ethanol, add water dropwise until turbidity persists, then cool slowly.

-

Alternative (for lipophilic impurities): Cyclohexane/Toluene .[2] Dissolve in minimal hot Toluene; add Cyclohexane as an anti-solvent.

Q: I must use Flash Chromatography. What are the conditions? A: Silica gel is acidic and can sometimes degrade sensitive aldehydes or cause sticking.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexanes → 90:10 Hexanes:EtOAc .

-

Loading: Dissolve in minimal DCM. Do not dry-load on silica if possible, as the heat of adsorption can promote oxidation.[1]

Summary of Physical Properties & Solvents

| Parameter | Specification / Recommendation | Notes |

| Appearance | White to pale yellow crystalline solid | Darkens upon oxidation.[1][5] |

| TLC Rf | ~0.4 - 0.5 (Hex:EtOAc 4:[1]1) | Distinct from SM (Rf ~0.[2]8) and Acid (Rf < 0.1). |

| Recryst. Solvent A | Ethanol / Water | Best for removing inorganic salts. |

| Recryst. Solvent B | Heptane / EtOAc | Good for removing tarry organic residues. |

| Solubility | Soluble: DCM, EtOAc, THF.[1][2][6] Insoluble: Water.[7] | Sparingly soluble in cold Hexanes. |

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying crude Vilsmeier-Haack products containing 5-CDBF-7-C.

Caption: Decision matrix for purification based on impurity profile observed via Thin Layer Chromatography.

Part 5: Stability & Storage FAQs

Q: Can I store the aldehyde in solution? A: No. Benzofuran aldehydes are prone to aerobic oxidation to the carboxylic acid (5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid) and dimerization.[1]

-

Protocol: Store as a solid under an inert atmosphere (Argon/Nitrogen) at -20°C.

-

Shelf Life: Properly stored solids are stable for >12 months. Solutions in DCM/Chloroform degrade within days due to trace acidity in the solvent.

Q: How do I confirm the structure definitively? A:

-

1H NMR (CDCl₃): Look for the distinct aldehyde proton singlet around δ 10.0 - 10.2 ppm . The dihydrofuran ring protons will appear as two triplets (approx δ 3.2 and 4.6 ppm).

-

IR: Strong carbonyl stretch at ~1680-1690 cm⁻¹ .

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Purification of Benzofuran Derivatives (Prucalopride Intermediates)

-

Title: Preparation method of 2,3-dihydrobenzofuran compound (Patent CN102942542A).[1]

- Source: Google P

- URL

-

-

General Recrystallization Strategies for Aldehydes

Sources

- 1. growingscience.com [growingscience.com]

- 2. rsc.org [rsc.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. unifr.ch [unifr.ch]

- 5. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

Troubleshooting low reactivity of 7-position aldehyde in benzofuran derivatives

Benzofuran-7-Carbaldehyde Reactivity Support Center

Subject: Troubleshooting Low Reactivity of 7-Position Aldehyde in Benzofuran Derivatives Ticket ID: TECH-BZ7-ALD-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "7-Position Paradox"

Researchers frequently report that 7-formylbenzofuran derivatives exhibit anomalously low reactivity compared to their 2- or 5-substituted counterparts. Standard protocols for reductive amination, Wittig olefination, or condensation often stall or result in low yields.

The Root Cause: The issue is rarely reagent quality. It is a fundamental combination of electronic deactivation (mesomeric donation from the furan oxygen) and local steric environment . The furan oxygen (O1) acts as a strong electron bond donor to the benzene ring, specifically enriching the C7 position (ortho to the oxygen). This renders the attached carbonyl carbon significantly less electrophilic.

This guide provides the mechanistic "Why" and the specific experimental "How" to overcome this barrier.

Part 1: Diagnostic & Mechanistic Analysis

Q1: Why is my 7-formylbenzofuran inert to standard nucleophiles (amines, ylides)?

A: You are fighting the Mesomeric (+M) Effect . In benzofuran, the O1 oxygen atom is not just a passive linker; it is an electron pump. Through resonance, the lone pair on O1 donates electron density into the benzene ring. This density localizes significantly at the positions ortho and para to the oxygen—specifically C7 and C5.

-

The Consequence: The carbon atom at C7 is electron-rich. It donates this density into the attached aldehyde carbonyl group, stabilizing the partial positive charge (

) on the carbonyl carbon. -

The Result: The carbonyl becomes a "lazy electrophile." Nucleophiles (amines, phosphonium ylides) find a target that is not "hungry" enough to react under mild conditions.

Visualization: Electronic Deactivation Pathway

Figure 1: The flow of electron density from the furan oxygen deactivates the C7-aldehyde toward nucleophilic attack.

Part 2: Experimental Solutions (The "How")

Q2: Reductive amination is failing. Standard NaBH(OAc)3 isn't working. What is the fix?

A: Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)4] mediated protocol.[1][2][3][4] Standard reductive amination relies on the equilibrium formation of an imine/iminium ion. Because your aldehyde is deactivated, this equilibrium heavily favors the starting materials. You need a Lewis acid that acts as a "water sponge" and an activator.